molecular formula C28H32N2O6S4 B12765702 3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid CAS No. 134478-67-4

3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid

Cat. No.: B12765702
CAS No.: 134478-67-4
M. Wt: 620.8 g/mol
InChI Key: JQFGWNNIPHEMTJ-UHFFFAOYSA-N
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Description

3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid is a complex organic compound that features a thiophene ring, a dimethylamino group, and a sulfanylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) . The dimethylamino group can be introduced through nucleophilic substitution reactions, while the sulfanylphenol moiety is typically added via thiol-ene reactions or other sulfurization methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes, which have similar structural features and applications.

    Dimethylamino Compounds: Molecules containing the dimethylamino group, such as dimethylaminopyridine (DMAP), which is widely used as a catalyst in organic synthesis.

    Sulfanylphenol Compounds: Compounds like 4-mercaptophenol, which share the sulfanylphenol moiety and have similar chemical properties.

Uniqueness

3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

134478-67-4

Molecular Formula

C28H32N2O6S4

Molecular Weight

620.8 g/mol

IUPAC Name

3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid

InChI

InChI=1S/2C13H15NOS2.C2H2O4/c2*1-14(2)7-10-8-16-9-13(10)17-12-5-3-4-11(15)6-12;3-1(4)2(5)6/h2*3-6,8-9,15H,7H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

JQFGWNNIPHEMTJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CSC=C1SC2=CC=CC(=C2)O.CN(C)CC1=CSC=C1SC2=CC=CC(=C2)O.C(=O)(C(=O)O)O

Origin of Product

United States

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